Cas no 1448855-02-4 (6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride)
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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- Inchi: 1S/C10H16N4.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);1H
- InChI Key: PLETVKDOKOJCCP-UHFFFAOYSA-N
- SMILES: N(C1CCNCC1)C1=NC=NC(C)=C1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505455-1g |
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-aminedihydrochloride |
1448855-02-4 | 97% | 1g |
$542 | 2023-02-02 | |
| Enamine | EN300-6763999-0.05g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 0.05g |
$168.0 | 2025-03-12 | |
| Enamine | EN300-6763999-0.1g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 0.1g |
$252.0 | 2025-03-12 | |
| Enamine | EN300-6763999-0.25g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 0.25g |
$361.0 | 2025-03-12 | |
| Enamine | EN300-6763999-0.5g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 0.5g |
$569.0 | 2025-03-12 | |
| Enamine | EN300-6763999-1.0g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-6763999-2.5g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-6763999-5.0g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-6763999-10.0g |
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
| 1PlusChem | 1P01F774-50mg |
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride |
1448855-02-4 | 95% | 50mg |
$368.00 | 2024-06-20 |
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Introduction to 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS No. 1448855-02-4) and Its Applications in Modern Pharmaceutical Research
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1448855-02-4, is a significant compound in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its structural properties and potential biological activities, making it a valuable scaffold for drug discovery and development. The compound’s molecular structure, featuring a methyl group at the 6-position, a piperidine moiety at the 4-position of the pyrimidine ring, and an amine functional group at the 4-position, contributes to its unique chemical and pharmacological characteristics.
The synthesis of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves a series of well-established organic reactions, including condensation, cyclization, and salt formation. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production of this compound, leveraging techniques such as microwave-assisted synthesis and flow chemistry. These approaches not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
In recent years, 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been explored for its potential in various therapeutic areas. One of the most promising applications lies in its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting specific kinases, inhibitors derived from this compound have shown promise in preclinical studies as potential therapeutic agents.
Recent research has highlighted the compound’s efficacy in inhibiting tyrosine kinases, particularly those involved in oncogenic pathways. Studies have demonstrated that derivatives of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can disrupt aberrant signaling cascades by binding to the ATP-binding site of kinases. This binding modulates kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells. The dihydrochloride salt form enhances solubility and bioavailability, making it more suitable for pharmaceutical formulations.
The pharmacokinetic profile of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been thoroughly investigated to optimize its therapeutic potential. Initial studies indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its suitability for systemic administration. However, challenges such as metabolic stability and potential drug-drug interactions need to be addressed through further research. Computational modeling and structure-based drug design have been instrumental in predicting and refining the pharmacokinetic properties of this compound.
Moreover, 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been explored in combination therapies to enhance therapeutic outcomes. The synergistic effects of combining kinase inhibitors with other agents, such as chemotherapy or immunotherapy, have shown significant promise in clinical trials. This approach not only improves treatment efficacy but also reduces resistance development by targeting multiple pathways simultaneously.
The role of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride extends beyond oncology. Emerging research suggests its potential in managing inflammatory diseases by modulating immune responses. The compound’s ability to interact with various intracellular signaling molecules makes it a versatile tool for investigating immunomodulatory pathways. Preclinical studies have indicated that derivatives of this compound can attenuate inflammation by inhibiting pro-inflammatory cytokine production.
Advances in analytical techniques have enabled detailed characterization of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, providing insights into its molecular interactions and mechanisms of action. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure-function relationships. These high-resolution data are crucial for guiding further optimization efforts aimed at improving potency and selectivity.
The development pipeline for 6-Methyl-N-(piperidin-4-y l)p yrim id ine - 4 - am ine d i hy droch lor ide continues to expand with new derivatives being synthesized and tested for their biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field. Preclinical models are being refined to better predict human responses, ensuring that promising compounds progress efficiently through clinical trials.
The future prospects for 6-Methyl-N-( piper id ine - 4 - yl ) p y rim id ine - 4 - am ine d i hy droch lor ide are promising, with ongoing research aiming to unlock its full therapeutic potential. As our understanding of disease mechanisms evolves, so does the scope for developing novel treatments based on this compound. Continued investment in research infrastructure and interdisciplinary collaboration will be essential in translating these findings into tangible medical benefits.
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